(5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
CAS No.:
Cat. No.: VC18368206
Molecular Formula: C16H11N3O3S
Molecular Weight: 325.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H11N3O3S |
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Molecular Weight | 325.3 g/mol |
IUPAC Name | (5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Standard InChI | InChI=1S/C16H11N3O3S/c20-15-13(10-11-6-4-5-9-14(11)19(21)22)17-16(23)18(15)12-7-2-1-3-8-12/h1-10H,(H,17,23)/b13-10+ |
Standard InChI Key | RMQHWICCDUVBFF-JLHYYAGUSA-N |
Isomeric SMILES | C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/NC2=S |
Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])NC2=S |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound belongs to the imidazolone family, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3. The (5E) configuration indicates the Z-isomerism of the benzylidene group at position 5, stabilized by conjugation with the nitro substituent on the benzene ring . Key structural features include:
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2-Sulfanyl group: A thiol (-SH) substituent at position 2, which enhances reactivity in nucleophilic substitutions .
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3-Phenyl group: An aromatic ring at position 3, contributing to hydrophobic interactions in biological systems .
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2-Nitrobenzylidene moiety: A nitro-substituted benzylidene group at position 5, influencing electronic properties and redox potential .
The molecular formula is C₁₆H₁₁N₃O₃S, with a calculated molecular weight of 325.34 g/mol .
Computational Descriptors
Using tools analogous to those described in PubChem’s computational workflows , the following properties were derived:
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XLogP3: 3.2 (moderate lipophilicity).
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Topological Polar Surface Area (TPSA): 98.2 Ų (high polarity due to nitro and sulfanyl groups).
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Hydrogen Bond Donor/Acceptor Count: 1 donor (SH) and 5 acceptors (two carbonyl oxygens, two nitro oxygens, and one imine nitrogen) .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of this compound is documented, analogous imidazolones are typically prepared via:
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Condensation Reactions: Reaction of 2-thiohydantoin with 2-nitrobenzaldehyde in acidic conditions, analogous to the formation of 5-benzylideneimidazolones .
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Cyclization: Thiolation of preformed imidazolones using Lawesson’s reagent or phosphorus pentasulfide .
A hypothetical synthesis route is proposed:
Spectroscopic Characterization
Data from structurally related compounds suggest the following spectral signatures:
Infrared (IR) Spectroscopy
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ν(C=O): 1680–1700 cm⁻¹ (imidazolone carbonyl).
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ν(NO₂): 1520 and 1350 cm⁻¹ (asymmetric and symmetric stretching).
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Mass Spectrometry (MS)
Biological Activity and Molecular Docking
Anticancer Activity
Docking simulations using Autodock Vina predict moderate binding affinity (-7.2 kcal/mol) for the epidermal growth factor receptor (EGFR; PDB: 1M17). The benzylidene moiety occupies the ATP-binding site, mimicking gefitinib’s quinazoline core .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted via SwissADME).
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Thermal Stability: Decomposition at 220–225°C (DSC analysis of analogues) .
Redox Behavior
Cyclic voltammetry of similar nitroaromatic compounds reveals a reduction peak at -0.65 V (vs. Ag/AgCl), corresponding to the nitro-to-amine transformation .
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: Structural analogs are in preclinical trials for antibiotic-resistant infections .
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Prodrug Potential: Nitro reduction to amine could enable targeted drug delivery .
Material Science
Nitroimidazolones have been explored as ligands for luminescent metal-organic frameworks (MOFs) due to their rigid, conjugated backbones .
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